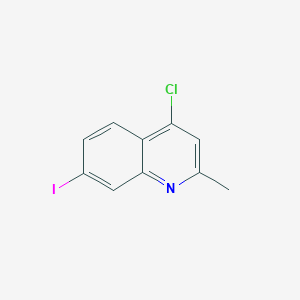

4-Chloro-7-iodo-2-methylquinoline

Description

4-Chloro-7-iodo-2-methylquinoline is a halogenated quinoline derivative characterized by a chlorine atom at position 4, iodine at position 7, and a methyl group at position 2. Its molecular formula is C₁₀H₇ClIN, with a molecular weight of 333.55 g/mol (predicted) . The iodine and chlorine substituents confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

143946-47-8 |

|---|---|

Molecular Formula |

C10H7ClIN |

Molecular Weight |

303.52 g/mol |

IUPAC Name |

4-chloro-7-iodo-2-methylquinoline |

InChI |

InChI=1S/C10H7ClIN/c1-6-4-9(11)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3 |

InChI Key |

LLBYZZCOVUGZSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Chloro-3-iodo-7-methoxy-2-methylquinoline (CAS 1431363-64-2)

- Structure : Chlorine (position 4), iodine (position 3), methoxy (position 7), methyl (position 2).

- Molecular Formula: C₁₁H₉ClINO.

- Key Differences: The iodine at position 3 instead of 7 reduces steric hindrance near the quinoline core. The methoxy group at position 7 enhances solubility compared to iodine but decreases electrophilicity.

- Applications : Likely used in catalytic reactions due to its electron-donating methoxy group .

4-Chloro-3-iodo-2-methylquinoline (CAS 1033931-93-9)

- Structure : Chlorine (position 4), iodine (position 3), methyl (position 2).

- Molecular Formula : C₁₀H₇ClIN.

- Key Differences : Lacking substituents at position 7, this compound exhibits simpler reactivity profiles. The iodine at position 3 may favor electrophilic substitution at position 7.

- Synthesis: Halogenation of 2-methylquinoline precursors, as inferred from related methods .

7-Chloro-2-methylquinolin-4-amine (CAS 68017-47-0)

- Structure : Chlorine (position 7), methyl (position 2), amine (position 4).

- Molecular Formula : C₁₀H₉ClN₂.

- Key Differences : The amine group at position 4 enables hydrogen bonding, enhancing interactions in biological systems. This contrasts with the chlorine at position 4 in the target compound, which increases lipophilicity .

Physicochemical Properties

Notes:

- The higher density and boiling point of this compound compared to its analogues are attributed to iodine's large atomic radius and polarizability .

- The logP value (2.59) suggests moderate lipophilicity, making it suitable for membrane penetration in drug design.

Antiparasitic Activity

- This compound: Limited direct data, but iodine's electronegativity may enhance binding to parasitic enzymes compared to chlorine or methoxy groups .

- 7-Chloro-4-aminoquinoline Derivatives: Demonstrated antiplasmodial activity (IC₅₀ = 0.12 μM against Plasmodium falciparum), with the amine group critical for targeting heme detoxification pathways .

Anticancer Potential

- 7-Chloro-4-thioalkylquinoline Derivatives: Show antiproliferative activity (IC₅₀ = 3.8–12.4 μM against MCF-7 breast cancer cells). The thioalkyl group enhances DNA intercalation, a feature absent in iodinated analogues .

Insights :

- The target compound likely requires sequential halogenation (chlorine first, then iodine) to avoid steric clashes.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce methyl or iodine groups, as seen in related quinoline syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.